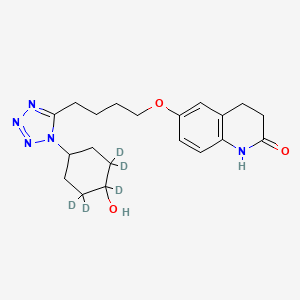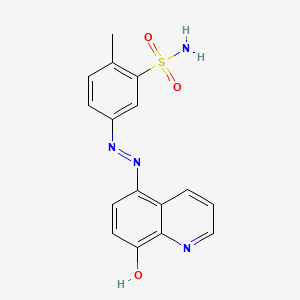
Ezh2-IN-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ezh2-IN-11 is a small molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase. EZH2 is a key component of the polycomb repressive complex 2 (PRC2) and is involved in the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression of target genes. Overexpression or mutation of EZH2 has been implicated in various cancers, making it a significant target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ezh2-IN-11 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary, but generally include:
Formation of Intermediates: This involves the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The final step often involves coupling the intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow chemistry and green chemistry principles to enhance efficiency and sustainability .
化学反应分析
Types of Reactions
Ezh2-IN-11 can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
Ezh2-IN-11 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of EZH2 in cancer progression and to develop targeted therapies for cancers with EZH2 overexpression or mutation
Epigenetics: Researchers use this compound to investigate the epigenetic regulation of gene expression and the role of histone methylation in various biological processes
Drug Development: It serves as a lead compound for the development of new EZH2 inhibitors with improved efficacy and selectivity
作用机制
Ezh2-IN-11 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby preventing the trimethylation of lysine 27 on histone H3 (H3K27me3). This leads to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation. The molecular targets and pathways involved include the PRC2 complex and downstream signaling pathways that regulate cell cycle, apoptosis, and differentiation .
相似化合物的比较
Similar Compounds
Tazemetostat: Another EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
GSK126: A potent and selective EZH2 inhibitor used in preclinical studies.
CPI-1205: An EZH2 inhibitor with higher selectivity for EZH2 than EZH1.
Uniqueness
Ezh2-IN-11 is unique in its specific binding affinity and inhibitory potency against EZH2. It has shown promising results in preclinical studies, particularly in cancers with EZH2 mutations. Its distinct chemical structure and mechanism of action differentiate it from other EZH2 inhibitors, making it a valuable tool in cancer research and drug development .
属性
分子式 |
C28H36ClN3O5S |
|---|---|
分子量 |
562.1 g/mol |
IUPAC 名称 |
7-chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C28H36ClN3O5S/c1-15-10-23(38-5)21(27(34)31-15)12-30-26(33)20-11-22(29)25-24(16(20)2)36-28(3,37-25)17-6-8-18(9-7-17)32-13-19(14-32)35-4/h10-11,17-19H,6-9,12-14H2,1-5H3,(H,30,33)(H,31,34) |
InChI 键 |
CAAWBLRXQXMGHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N5CC(C5)OC)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)








![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)


